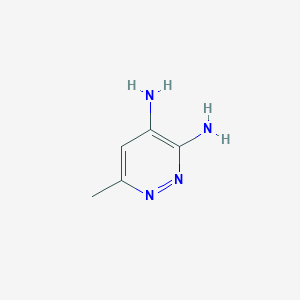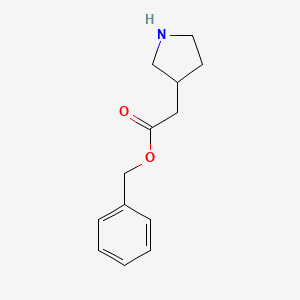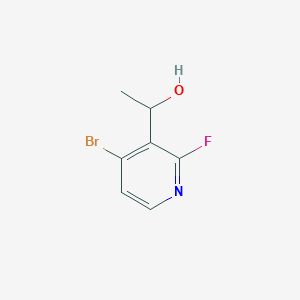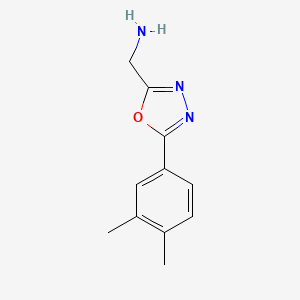![molecular formula C7H6BrN3S B12974840 5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine: is a heterocyclic compound that features a bromine atom, a methylthio group, and an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative.
Bromination: The pyridine derivative undergoes bromination to introduce the bromine atom at the 5-position.
Thioether Formation:
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and thioether formation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anticancer and antimicrobial properties.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Mechanism: The mechanism of action of 5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylthio groups play crucial roles in binding to these targets, influencing the compound’s biological activity.
Molecular Targets and Pathways:
Kinases: The compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling.
Receptors: It may also interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
5-Bromo-2-methylpyridine: Shares the bromine substitution but lacks the imidazo[4,5-b]pyridine core.
2-(Methylthio)pyridine: Contains the methylthio group but lacks the bromine atom and the imidazo[4,5-b]pyridine core.
Thiazolo[4,5-b]pyridines: Similar heterocyclic structure but with different substituents.
Uniqueness: 5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine is unique due to the combination of the bromine atom, methylthio group, and the imidazo[4,5-b]pyridine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H6BrN3S |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
5-bromo-2-methylsulfanyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-9-4-2-3-5(8)10-6(4)11-7/h2-3H,1H3,(H,9,10,11) |
InChI Key |
PDLZQPGCUQZFOS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(N1)C=CC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)









